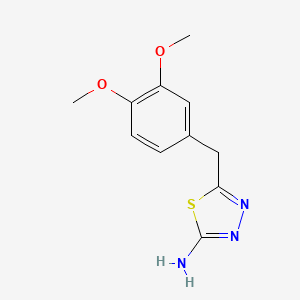

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

描述

属性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKKEBSOCPEXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353419 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313957-85-6 | |

| Record name | 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine chemical properties"

An In-depth Technical Guide to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Introduction

This compound is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The 1,3,4-thiadiazole core is a recognized scaffold known for a wide array of biological activities.[1][2] This compound, featuring a dimethoxybenzyl moiety, serves as a crucial synthetic intermediate for the development of more complex, pharmacologically active molecules, particularly fused ring systems like imidazo[2,1-b][1][3][4]thiadiazole.[1] Research has demonstrated its potential in antimicrobial and anticancer applications, making it a valuable subject for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 313957-85-6 | [1] |

| Molecular Formula | C11H13N3O2S | [1] |

| Molecular Weight | 251.31 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Purity | High-purity available for research purposes. | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.

General Synthesis Method

A primary method for synthesizing this compound is through the cyclodehydration reaction of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.[1] This reaction is commonly facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[1][5] The general approach involves heating the reactants together, followed by purification of the resulting product. This method has been reported to achieve yields as high as 85%.[1]

Another versatile, one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of more toxic reagents like POCl₃.[6]

Detailed Experimental Protocol (Cyclodehydration)

The following protocol is a representative procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

-

Reactant Preparation : In a round-bottom flask, equimolar amounts of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide are combined.

-

Reaction Initiation : A dehydrating agent, such as phosphorus oxychloride, is added slowly to the mixture while cooling in an ice bath to manage the exothermic reaction.

-

Reflux : The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up : After completion, the mixture is cooled to room temperature and carefully poured into crushed ice or a cold, dilute solution of a base (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.

-

Isolation and Purification : The solid precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallization : The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.[5]

Caption: Synthesis workflow for this compound.

Spectral Data

The structural elucidation of this compound and its analogs is confirmed through various spectroscopic techniques. The characteristic spectral features are summarized below.

| Spectroscopic Technique | Characteristic Peaks / Signals |

| FT-IR (KBr, cm⁻¹) | ~3400-3070 (N-H stretching of primary amine), ~3040-2940 (Aromatic C-H stretching), ~1636-1590 (C=N stretching of thiadiazole ring), ~854-812 (C-S-C stretching of thiadiazole ring).[7] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the two methoxy groups (-OCH₃), the benzyl methylene protons (-CH₂-), the aromatic protons of the dimethoxybenzyl ring, and the amine protons (-NH₂).[8] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~169-148 (Carbon atoms of the -C=N group in the 1,3,4-thiadiazole ring), ~130-112 (Aromatic carbon atoms).[7][9] Signals for the methoxy and methylene carbons would also be present. |

| Mass Spectrometry (LC-MS) | A molecular ion peak [M]+ corresponding to the calculated molecular weight (251.31).[7][9] |

Biological Activities and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological profile.[1][2][10] Derivatives of this compound have shown significant potential in several therapeutic areas.

Antimicrobial Activity

This class of compounds has demonstrated notable antimicrobial effects. Studies have shown activity against bacterial strains such as E. coli and S. aureus.[1]

Anticancer Activity

Derivatives of this compound have exhibited promising anticancer properties.[1]

-

Cytotoxicity : They have shown cytotoxic effects against various cancer cell lines, including murine leukemia (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa).[1] One particular derivative displayed a potent IC₅₀ value of 0.79 µM.[1]

-

Mechanism of Action : The anticancer mechanism for derivatives is associated with the induction of apoptosis.[1] This is evidenced by key apoptotic events such as the externalization of phosphatidylserine and the activation of caspase-3.[1] Furthermore, the mechanism involves the binding of these compounds within the active site of the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain, suggesting an inhibition of this crucial signaling pathway involved in cell growth and proliferation.[1]

Caption: Proposed anticancer signaling pathway of thiadiazole derivatives.

Conclusion

This compound is a versatile chemical entity with a well-defined synthesis pathway and significant biological potential. Its role as a key intermediate allows for the creation of a diverse library of derivatives. The demonstrated antimicrobial and potent anticancer activities, particularly through the induction of apoptosis and inhibition of the TGF-β signaling pathway, underscore its importance for further investigation in drug discovery programs. This guide provides foundational technical information to support researchers and scientists in leveraging this promising scaffold for the development of novel therapeutics.

References

- 1. This compound|CAS 313957-85-6 [benchchem.com]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. growingscience.com [growingscience.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Properties of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS Number: 313957-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, identified by CAS number 313957-85-6, is a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a well-known pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known properties of this compound and its derivatives, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, the fundamental chemical properties can be summarized.

| Property | Value |

| CAS Number | 313957-85-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

| Synonyms | 5-(3,4-Dimethoxy-benzyl)-[1][2][3]thiadiazol-2-ylamine |

Synthesis

The synthesis of this compound and its derivatives is typically achieved through the cyclization of a carboxylic acid or its derivative with thiosemicarbazide. A common and effective method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of the target compound.

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis via Phosphorus Oxychloride

A representative experimental protocol for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is as follows:

-

Reaction Setup: A mixture of the carboxylic acid (e.g., 3,4-dimethoxyphenylacetic acid) (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

Cyclization: Phosphorus oxychloride (POCl₃) is added cautiously to the mixture. The reaction is then heated, typically at reflux, for several hours.

-

Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a potassium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]

Pharmacological Properties and Mechanism of Action

While specific pharmacological data for this compound is limited in the available literature, extensive research on its derivatives has revealed significant therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of a Derivative of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L1210 | Murine Leukemia | 1.6 | [5][6] |

| CEM | Human T-lymphocyte | 0.79 | [5][6] |

| HeLa | Human Cervix Carcinoma | 0.78 | [5] |

Note: The IC₅₀ values presented are for a thiocyanate derivative of the parent compound.

The anticancer activity of derivatives of this compound is associated with the inhibition of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[7] TGF-β plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages. The TGF-β signaling cascade is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This phosphorylation activates the kinase activity of TGF-βRI, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.

Derivatives of this compound have been shown to bind to the ATP-binding site of the TGF-βRI kinase domain, thereby inhibiting its kinase activity and blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis in cancer cells.

TGF-β Signaling Pathway and Inhibition by Thiadiazole Derivatives

Caption: TGF-β signaling pathway and the point of inhibition by thiadiazole derivatives.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Structurally Related 2-Amino-1,3,4-thiadiazole Derivatives

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 20-28 | [8] |

| Bacillus subtilis | Positive | 20-28 | [8] |

| Escherichia coli | Negative | >100 | [8] |

| Pseudomonas aeruginosa | Negative | >100 | [8] |

Note: Data is for fluorinated and chlorinated phenyl-substituted 2-amino-1,3,4-thiadiazole derivatives and serves as an indication of potential activity.

A standard method to determine the MIC of a compound is the broth microdilution assay:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

In Vitro TGF-β Receptor Kinase Assay

The inhibitory activity of the compound on TGF-βRI kinase can be assessed using a kinase assay kit.

-

Reaction Setup: The reaction is typically set up in a microplate and includes the recombinant TGF-βRI kinase, a specific substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate or ADP produced is quantified, often using luminescence- or fluorescence-based detection methods.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. While data on the parent compound is limited, its derivatives have shown significant promise as anticancer agents through the inhibition of the TGF-β signaling pathway and as antimicrobial agents. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific pharmacological profile of the parent compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 1,3,4-thiadiazole derivatives"

An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for designing bioactive compounds.[1][2] Its significance stems from its structural characteristics, such as being a bioisostere of pyrimidine, which allows it to interfere with DNA synthesis and replication processes.[1][3] The mesoionic character of the ring facilitates crossing cellular membranes and interacting with biological targets, often leading to favorable pharmacokinetic properties like metabolic stability and bioavailability.[2][4] Derivatives of 1,3,4-thiadiazole have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[5][6][7]

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a prominent feature in the development of novel anticancer agents.[8] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), interference with cell cycle progression, and the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][9]

Mechanisms of Action:

-

Apoptosis Induction: Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[5] The proposed mechanism often involves the activation of caspases (like Caspase-3 and Caspase-8) and modulation of the Bax/Bcl-2 protein ratio, leading to programmed cell death.[1][3]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[1]

-

Enzyme Inhibition: These compounds are known to inhibit a range of enzymes vital for cancer progression. This includes protein kinases (e.g., tyrosine kinases, PI3K), histone deacetylases (HDACs), DNA polymerases, and aminopeptidase N (APN).[5][10] For instance, some derivatives show potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1]

-

Interference with Signaling Pathways: They can disrupt key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against several human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast), MDA-MB-231 (Breast) | 49.6, 53.4 | [3] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon), MCF-7 (Breast) | 2.44, 23.29 | [11] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | MCF-7 (Breast), A549 (Lung) | 1.78, 4.04 | [9] |

| Ciprofloxacin-based derivative (1h) | SKOV-3 (Ovarian) | 3.58 | [1][12] |

| Ciprofloxacin-based derivative (1l) | A549 (Lung) | 2.79 | [1][12] |

| Honokiol derivative (8a) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | [1][12] |

| Pyrazoline-based derivative (77) | HepG-2 (Liver), MCF-7 (Breast) | 84.9, 63.2 | [9] |

| EGFR inhibitor (32a) | HePG-2 (Liver), MCF-7 (Breast) | 3.31, 9.31 | [1] |

| LSD1 inhibitor (22d) | MCF-7 (Breast), HCT-116 (Colon) | 1.52, 10.3 | [1] |

Antimicrobial Activity

1,3,4-Thiadiazole derivatives constitute a significant class of compounds with broad-spectrum antimicrobial properties, exhibiting activity against various strains of bacteria and fungi.[13][14][15] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against pathogenic microbial strains.

| Compound/Derivative | Microbial Strain | Reported MIC (µg/mL) | Reference |

| Compound 9b | Aspergillus fumigatus | 0.9 | [13] |

| Compound 9b | Geotrichum candidum | 0.08 | [13] |

| Compound 9b | Staphylococcus aureus | 1.95 | [13] |

| Compound 4c | Bacillus subtilis | 0.12 | [13] |

| Pyrrolamide derivative (17) | Staphylococcus aureus | 0.125 | [16] |

| Pyrrolamide derivative (17) | Escherichia coli | 16 | [16] |

| Gallic acid amide derivative (21b) | Vibrio harveyi | 31.3 | [16] |

| Tetranorlabdane derivative (14a) | Bacillus polymyxa, Pseudomonas aeruginosa | 2.5 | [16] |

| Phenylamino derivative (16) | Candida albicans | 36.3 | [17] |

| 2,4-Dichlorophenylamino derivative (18) | Candida albicans | 32.6 | [17] |

Anti-inflammatory and Analgesic Activity

Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[18][19] These compounds often exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[20] Preclinical studies, such as the carrageenan-induced rat paw edema test, have demonstrated significant anti-inflammatory activity.[18][19]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Result | Reference |

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Acetic acid induced writhing (Analgesic) | Superior profile with low gastric ulceration | [18] |

| Schiff base derivatives | Acetic acid induced writhing (Analgesic) | 46% to 56% inhibition | [18] |

| 2,6-diaryl-imidazo[2,1-b][3][5][18]thiadiazole (5c) | Carrageenan-induced rat paw edema | Better activity than standard (diclofenac) | [20] |

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold is effective in designing inhibitors for various enzymes implicated in disease.

-

α-Glucosidase Inhibitors: Derivatives have been developed as potent α-glucosidase inhibitors, which is a therapeutic target for managing type 2 diabetes. Several synthesized analogues showed significantly better inhibitory activity than the standard drug, acarbose.[6][7]

-

Aminopeptidase N (APN) Inhibitors: APN is a zinc-dependent enzyme involved in tumor invasion and metastasis. 1,3,4-thiadiazole compounds have been synthesized that show potent inhibitory activities toward APN in the micromolar range.[10]

-

Phosphoinositide-3-Kinase (PI3K) Inhibitors: Computational and in vitro studies have identified 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors of PI3Ks, a family of enzymes involved in cancer-related signaling pathways.[14]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Reported IC₅₀ | Reference |

| Schiff base analogue (8) | α-Glucosidase | 1.10 ± 0.10 µM | [6] |

| Schiff base analogue (9) | α-Glucosidase | 1.30 ± 0.10 µM | [6] |

| Schiff base analogue (4) | α-Glucosidase | 2.20 ± 0.10 µM | [6] |

| EGFR inhibitor (32a) | EGFR | 0.08 µM | [1] |

| EGFR inhibitor (32d) | EGFR | 0.30 µM | [1] |

| LSD1 inhibitor (22d) | LSD1 | 0.04 µM | [1] |

| Abl protein kinase inhibitor (70) | Abl protein kinase | 7.4 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments commonly cited in the evaluation of 1,3,4-thiadiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the resulting formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10⁵ CFU/mL).

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a series of test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control tube (medium + inoculum) and a negative control tube (medium only) are included.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of compounds.[18]

-

Animal Handling: Adult rats (e.g., Wistar or Swiss albino) are fasted overnight with free access to water. They are divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 1,3,4-thiadiazole derivatives.[18]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

This diagram illustrates a typical workflow for the discovery and evaluation of novel 1,3,4-thiadiazole derivatives.

Caption: A typical workflow for 1,3,4-thiadiazole drug discovery.

Pro-Apoptotic Signaling Pathway

This diagram illustrates a simplified signaling pathway by which 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cells.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bepls.com [bepls.com]

- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]

- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanisms of Action of 2-Amino-1,3,4-thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a versatile and privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for their potential as antimicrobial, antiviral, anticancer, and enzyme inhibitory agents.[5][6][7][8] The unique physicochemical properties of the 1,3,4-thiadiazole ring, including its aromaticity, in vivo stability, and ability to participate in hydrogen bonding, contribute to its diverse biological profile.[9][10] This technical guide provides an in-depth overview of the core mechanisms of action of 2-amino-1,3,4-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have emerged as promising candidates for cancer therapy, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms of action.[11][12][13]

Inhibition of Signaling Pathways

One of the key anticancer mechanisms involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. A notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.

A specific derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the activation of ERK1/2 in A549 lung carcinoma cells.[14] This inhibition leads to cell cycle arrest at the G0/G1 phase, mediated by an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1.[14]

Caption: Inhibition of ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative leading to cell cycle arrest.

Enzyme Inhibition

Another significant anticancer mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation.

-

Inosine 5'-monophosphate Dehydrogenase (IMPDH) Inhibition: 2-Amino-1,3,4-thiadiazole itself can be metabolized in vivo to form a mononucleotide derivative.[15] This metabolite is a potent inhibitor of IMP dehydrogenase, an enzyme essential for the de novo synthesis of guanine nucleotides, which are vital for DNA and RNA synthesis in rapidly proliferating cancer cells. The inhibition is competitive with respect to IMP.[15]

-

Topoisomerase II Inhibition: Some 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription.[11]

-

Other Kinase Inhibition: Derivatives of this scaffold have also been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket.[11]

Induction of Apoptosis

Several 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[13][16]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon) | Proliferation | 2.44 | [11] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast) | Proliferation | 23.29 | [11] |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (lung) | Proliferation | 13.7 | [17] |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | C6 (glioma) | Proliferation | 23.5 | [17] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (breast) | Cytotoxicity | 84 (0.084 mmol/L) | [18] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (lung) | Cytotoxicity | 34 (0.034 mmol/L) | [18] |

Experimental Protocols: Anticancer Activity Evaluation

-

Cell Viability and Proliferation Assays: The antiproliferative activity of the compounds is typically evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[11][17]

-

Cell Cycle Analysis: To determine the effect on the cell cycle, cells treated with the compounds are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14][16]

-

Western Blotting: This technique is used to analyze the expression and activation of specific proteins involved in signaling pathways. For instance, to assess the inhibition of the ERK pathway, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total ERK and phosphorylated ERK (the active form).[14]

Antimicrobial Activity

2-Amino-1,3,4-thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][2][3][4][19] The presence of the =N-C-S- moiety is believed to be crucial for their biological activity.[9]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms are not always fully elucidated, several modes of action have been proposed:

-

Enzyme Inhibition: Similar to their anticancer effects, these compounds may inhibit essential microbial enzymes. For instance, some derivatives are proposed to inhibit beta-lactamase, an enzyme responsible for bacterial resistance to beta-lactam antibiotics.[20]

-

Disruption of Cell Wall Synthesis: The thiadiazole ring can act as a bioisostere of the thiazole ring found in some cephalosporin antibiotics, suggesting a potential interference with bacterial cell wall synthesis.[6]

-

Inhibition of DNA/RNA Synthesis: By analogy to their effects on mammalian cells, they may interfere with nucleic acid synthesis in microorganisms.

Caption: Plausible antimicrobial mechanisms of 2-amino-1,3,4-thiadiazole derivatives.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | Broth dilution | 62.5 | [1] |

| Tetranorlabdane derivative with a free amino group (14a) | Bacillus polymyxa | Not specified | 2.5 | [21] |

| Brominated derivative (24b) | Staphylococcus aureus | Not specified | 128 | [21] |

| Compound 30 (amide derivative) | Xanthomonas oryzae pv. oryzae | Not specified | 1.8 | [22] |

| Compound 30 (amide derivative) | Xanthomonas oryzae pv. oryzicola | Not specified | 2.1 | [22] |

Experimental Protocols: Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[1]

-

Agar Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the compound diffuses into the agar. The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured to assess the antimicrobial activity.[9]

Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has also been investigated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[5]

Mechanism of Anti-HIV Activity

Certain 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA.[5]

Quantitative Data: Anti-HIV-1 Activity

| Compound | Virus | Assay | IC50 (µM) | Reference |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 | Reverse Transcriptase Inhibition | 7.50 - 20.83 | [5][6] |

Mechanism of Anti-HCMV Activity

A large number of 2-amino-1,3,4-thiadiazole derivatives have been screened for their ability to inhibit HCMV polymerase.[5] This enzyme is essential for the replication of the viral genome. The degree of inhibition for some of these compounds reached 100% at a concentration of 25 µM.[5]

Experimental Protocols: Antiviral Activity Assays

-

Reverse Transcriptase (RT) Assay: The inhibitory activity against HIV-1 RT is measured using a commercially available kit. The assay quantifies the amount of DNA synthesized by the enzyme in the presence of varying concentrations of the test compounds.

-

HCMV Polymerase Assay: The activity of HCMV polymerase is assessed in a cell-free system. The assay measures the incorporation of radiolabeled deoxynucleotides into a DNA template in the presence of the enzyme and the test compounds. The reduction in incorporation indicates the inhibitory potency.[5]

Enzyme Inhibition

Beyond the contexts of specific diseases, 2-amino-1,3,4-thiadiazole derivatives are known to inhibit several other key enzymes.

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a key feature of several clinically used carbonic anhydrase (CA) inhibitors, such as acetazolamide and methazolamide.[6][10] These drugs are used as diuretics and in the treatment of glaucoma.[23][24] The sulfonamide group attached to the thiadiazole ring coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[25]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Enzyme | Assay | Ki (µM) | IC50 (µM) | Reference |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Bovine Carbonic Anhydrase | Hydratase activity | - | 0.179 | [24] |

| Acetazolamide | Bovine Carbonic Anhydrase | Hydratase activity | - | 0.758 | [24] |

| Synthesized amide derivative (5) | Bovine Carbonic Anhydrase | Esterase activity | 0.351 | 0.225 | [24] |

| Synthesized amide derivative (6) | Bovine Carbonic Anhydrase | Esterase activity | 0.208 | 0.194 | [24] |

| Synthesized amide derivative (7) | Bovine Carbonic Anhydrase | Esterase activity | 0.232 | 0.205 | [24] |

Pteridine Reductase Inhibition

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated as inhibitors of pteridine reductase (PTR1) in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[26][27] PTR1 is an enzyme involved in the folate salvage pathway of the parasite. A biphenyl-thiadiazole-2,5-diamine derivative showed an IC50 of 16 µM and was able to potentiate the antitrypanosomal activity of the dihydrofolate reductase inhibitor methotrexate.[26][27]

Experimental Protocols: Enzyme Inhibition Assays

-

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against CA can be measured by its esterase activity, using p-nitrophenyl acetate as a substrate. The hydrolysis of the substrate by the enzyme produces p-nitrophenol, which can be monitored spectrophotometrically. The IC50 and Ki values are determined by measuring the reaction rates at different inhibitor concentrations.[24]

-

Pteridine Reductase Inhibition Assay: The activity of PTR1 is typically measured by monitoring the NADPH-dependent reduction of a pterin substrate, such as biopterin, spectrophotometrically. The decrease in absorbance at 340 nm due to NADPH oxidation is followed over time in the presence and absence of inhibitors.[26]

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a highly valuable framework in the design and development of new therapeutic agents. Its derivatives exhibit a remarkable diversity of biological activities, underpinned by a variety of mechanisms of action, including the inhibition of key enzymes and the modulation of critical cellular signaling pathways. The data and methodologies presented in this guide highlight the potential of this chemical class to yield novel drugs for the treatment of cancer, infectious diseases, and other conditions. Further structure-activity relationship studies and mechanistic investigations will undoubtedly continue to unlock the full therapeutic potential of 2-amino-1,3,4-thiadiazoles.

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.library.doc.gov [search.library.doc.gov]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bepls.com [bepls.com]

- 14. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. asianpubs.org [asianpubs.org]

- 25. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic protocol, detailed spectral characterization, and data interpretation essential for its unambiguous identification.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities. The specific congener, this compound (Molecular Formula: C₁₁H₁₃N₃O₂S, CAS Number: 313957-85-6), has been identified as a key intermediate in the synthesis of more complex heterocyclic systems. A thorough understanding of its structure is paramount for quality control, further derivatization, and the interpretation of structure-activity relationships (SAR). This guide details the synthetic methodology and the comprehensive spectroscopic analysis required for its definitive structural confirmation.

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclodehydration of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.[1] This reaction is commonly facilitated by a dehydrating agent such as phosphorus oxychloride, with yields reported to be as high as 85%.

Experimental Protocol

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a stirred solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in anhydrous dichloromethane, phosphorus oxychloride (1.5 eq) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid is purified by recrystallization from ethanol to afford this compound as a pure solid.

Spectroscopic Data and Structure Elucidation

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (ring) | 6.80-6.95 | m | - | 3H |

| -NH₂ | 7.25 | s (br) | - | 2H |

| -CH₂- | 4.10 | s | - | 2H |

| -OCH₃ | 3.85 | s | - | 3H |

| -OCH₃ | 3.83 | s | - | 3H |

| Solvent: DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (thiadiazole) | 168.5 |

| C-S (thiadiazole) | 155.0 |

| C-Ar (quaternary) | 148.9 |

| C-Ar (quaternary) | 147.5 |

| C-Ar (quaternary) | 129.0 |

| C-Ar | 120.5 |

| C-Ar | 112.0 |

| C-Ar | 111.5 |

| -OCH₃ | 55.8 |

| -OCH₃ | 55.6 |

| -CH₂- | 35.0 |

| Solvent: DMSO-d₆ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| [M+H]⁺ (m/z) | 252.08 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3100 | N-H stretch (amine) | Medium, Broad |

| 3050-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| 1620 | C=N stretch (thiadiazole) | Strong |

| 1590, 1510 | C=C stretch (aromatic) | Strong |

| 1260, 1030 | C-O stretch (ether) | Strong |

| ~700 | C-S stretch | Weak |

Structure and Spectral Correlation

The combined spectroscopic data provides a cohesive picture confirming the structure of this compound.

The ¹H NMR spectrum clearly shows the signals for the protons on the dimethoxybenzyl group, the methylene bridge, and the amine group, with appropriate integrations. The ¹³C NMR spectrum confirms the presence of all 11 carbon atoms in their distinct chemical environments, including the two characteristic signals for the thiadiazole ring carbons. The high-resolution mass spectrum provides the exact mass of the protonated molecule, confirming the elemental composition. Finally, the IR spectrum shows the characteristic absorption bands for the N-H bonds of the primary amine, the C=N bond of the thiadiazole ring, and the C-O bonds of the methoxy groups, corroborating the presence of these functional groups.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a systematic approach involving synthesis followed by comprehensive spectroscopic analysis. The presented data and experimental protocols provide a reliable foundation for researchers and scientists working with this versatile chemical entity, ensuring its correct identification and facilitating its application in drug discovery and development programs.

References

Spectroscopic and Synthetic Profile of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole core in various pharmacologically active agents. The data herein is compiled to facilitate further research and development involving this chemical entity.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃N₃O₂S[1]

-

Molecular Weight: 251.31 g/mol [1]

-

CAS Number: 313957-85-6[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its closely related derivatives. This data is essential for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazole Derivatives (Solvent: DMSO-d₆)

| Functional Group | N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide[2] | N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | Expected for this compound |

| -OCH₃ (benzyl) | Present | Present | ~3.7-3.8 ppm (s, 6H) |

| -CH₂- | Present | Present | ~4.0-4.2 ppm (s, 2H) |

| Aromatic-H (benzyl) | Present | Present | ~6.8-7.0 ppm (m, 3H) |

| -NH₂ | N/A | N/A | Broad singlet, exchangeable with D₂O |

| -NH-CO- | Present | Present | N/A |

| Aromatic-H (acyl) | Present | Present | N/A |

| -CH₃ (acyl) | N/A | Present | N/A |

| -OCH₃ (acyl) | Present | N/A | N/A |

Table 2: Comparative ¹³C NMR Data of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazole Derivatives

| Carbon Atom | N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide[3] | Expected for this compound |

| -OCH₃ | Present | ~55-56 ppm |

| -CH₂- | Present | ~35-40 ppm |

| Aromatic C (benzyl) | Present | ~111-130 ppm |

| Aromatic C-O (benzyl) | Present | ~148-150 ppm |

| C2 (Thiadiazole) | Present | ~165-170 ppm |

| C5 (Thiadiazole) | Present | ~155-160 ppm |

| Aromatic C (acyl) | Present | N/A |

| C=O (acyl) | Present | N/A |

| -CH₃ (acyl) | Present | N/A |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1,3,4-Thiadiazole-2-amine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3400-3100 | Stretching vibrations of the primary amine.[4] |

| C-H (aromatic) | 3100-3000 | Stretching vibrations.[4] |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the methylene and methoxy groups. |

| C=N (thiadiazole ring) | 1636-1590 | Characteristic ring stretching vibration.[4] |

| C-O (methoxy) | 1270-1200 | Asymmetric stretching. |

| C-S-C (thiadiazole ring) | 854-812 | Ring stretching vibration.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion Peak (M⁺) | Expected at m/z 251 |

| Key Fragmentation Peaks | Fragments corresponding to the loss of the amino group, methoxy groups, and cleavage of the benzyl moiety would be expected. |

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative.[1][5]

Synthesis of this compound

A common synthetic route involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[1][5][6]

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ammonia solution

-

Ethanol for recrystallization

Procedure:

-

To a cooled mixture of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide, slowly add phosphorus oxychloride or concentrated sulfuric acid with constant stirring.

-

After the addition is complete, the reaction mixture is typically heated under reflux for a specified period to ensure complete cyclization.[6]

-

The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water.

-

The acidic solution is neutralized with an ammonia solution to precipitate the crude product.

-

The solid precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Yields of up to 85% have been reported for similar syntheses.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

Signaling Pathway Context

Derivatives of this compound have been investigated for their potential as inhibitors of the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain, which is implicated in cancer pathways. The binding of these compounds can induce apoptosis.[1]

Caption: Inhibition of TGF-β signaling.

References

In Vitro Frontiers: A Technical Guide to Thiadiazole Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of in vitro biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the in vitro studies of thiadiazole compounds, focusing on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.

Data Presentation: A Comparative Analysis of Thiadiazole Efficacy

The following tables summarize the in vitro activity of various thiadiazole derivatives across different biological targets. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Thiadiazole Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) | Other Cell Lines | Reference |

| Ciprofloxacin-based 1h,l | - | 2.79 | - | - | SKOV-3 (Ovarian): 3.58 | [1] |

| Honokiol-based 8a | 4.61 | 1.62 | - | - | MDA-MB-231, T47D, HeLa, HCT116 | [2] |

| 22d | 1.52 | - | - | - | HCT-116: 10.3 | [1] |

| 29i-k | 0.77-3.43 | 0.77-3.43 | - | - | SK-BR-3, H1975 | [1] |

| 40a-m | 16.12-61.81 | 16.12-61.81 | - | - | HT-1080, MDA-MB-231 | [1] |

| Pyrazole-Thiadiazole 6g | 15.925 | 1.537 | - | - | - | [3] |

| Pyrazole-Thiadiazole 6d | 35.724 | 5.176 | - | - | - | [3] |

| Pyrazole-Thiadiazole 6j | 67.246 | 8.493 | - | - | - | [3] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | - | - | - | MDA-MB-231: 53.4 | [4] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 23.29 | - | 2.44 | - | - | [4] |

| Cinnamic acid derivative 22 | 0.28 µg/mL | 0.52 µg/mL | - | - | - | [5] |

| 3-Heteroarylindoles 55-57 | 1.01-2.04 | - | - | - | - | [5] |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (40) | 120-160 | - | - | - | MDA-MB-231: 70-170 | [5] |

| Pyrazole-based derivative 27 | - | - | - | 8.107 | - | [5] |

| Benzothiazole derivative 4f | - | - | - | 5.05 | HePG-2: 5.05 | [6] |

| Thiadiazole derivative 7b | 6.13 | - | - | - | - | [7] |

Table 2: In Vitro Antibacterial Activity of Thiadiazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis | Other Strains | Reference |

| Benzo[d]imidazole scaffold 8j | - | - | 12.5 | - | - | [8] |

| Benzo[d]imidazole scaffold 8a | - | - | 12.5 | - | - | [8] |

| Benzo[d]imidazole scaffold 8e | - | 12.5 | - | - | - | [8] |

| 2-Amino-1,3,4-thiadiazole 38 | 1000 | - | - | 1000 | - | [8] |

| Thiazole clubbed 1,3,4-oxadiazoles 5c, 5i | - | 12.5-25 | - | - | S. pyogenes: 12.5-25 | [9] |

| Phthalazinone-triazole-thione and -thiadiazole derivatives | Active | Active | Active | Active | - | [10] |

| Methoxy cinnamic acid derivatives 1, 3, 4 | - | - | - | - | K. pneumoniae, S. hominis, S. epidermidis, alpha S. haemolyticus: Active | [11][12] |

Table 3: In Vitro Antifungal Activity of Thiadiazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Other Strains | Reference |

| Thiazole derivative | 0.008-7.81 | - | - | [13][14] |

| 1,3,4-Thiadiazole derivative 3l | 5 (ATCC 10231) | - | C. crusei ATCC 6258: 10, C. glabrata ATCC 2001: 10, C. famata: 10 | [15] |

| 1,3,4-Thiadiazole derivative 3k | 10 (ATCC 10231) | - | C. crusei ATCC 6528: 10, C. famata: 10 | [15] |

| Thiazolylhydrazone 1, 2, 3 | 0.125–2.0 | - | C. parapsilosis: 1.0-4.0, C. glabrata: 2.0-16.0, C. neoformans: 0.25-2.0 | [16] |

| Dibromohydroxybenzene moiety derivative | Active | Active | - | [9] |

Table 4: In Vitro Enzyme Inhibition by Thiadiazole Derivatives (IC50 values in µM)

| Compound/Derivative | VEGFR-2 | PI3Kα | BRAF | Other Enzymes | Reference |

| 2,3-dihydro-1,3,4-thiadiazole 20b | 0.024 | 2.143 | 5.841 | CDK8: 0.266, EGFR: 1.431 | [17] |

| Thiazole derivative 4d | 85.72% inhibition | - | - | - | [18] |

| Thiazole derivative 4b | 81.36% inhibition | - | - | - | [18] |

| Apoptotic thiadiazole 14 | 0.103 | - | - | - | [19] |

| Benzothiazole-thiadiazole 4f | 0.194 | - | 0.071 | - | [6] |

| Thiadiazole derivative 7b | 0.04065 | - | - | - | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of in vitro data. Below are methodologies for key assays cited in the study of thiadiazole compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the thiadiazole compound. Include appropriate vehicle and untreated controls. Incubate for a specified period (e.g., 72 hours).[21]

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[22]

Protocol:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of the thiadiazole compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[23]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[24]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[22]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[23]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[22]

Visualization of Cellular Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by thiadiazole compounds and a general experimental workflow.

Signaling Pathway Diagrams

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05"]; Thiadiazole [label="Thiadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; Thiadiazole -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PLCg -> PIP2; PIP2 -> IP3; PIP2 -> DAG; DAG -> PKC; PKC -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> Proliferation; Akt -> Proliferation; } . Caption: VEGFR-2 signaling pathway and the inhibitory action of thiadiazole compounds.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; Thiadiazole [label="Thiadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Thiadiazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; mTORC1 -> CellGrowth; } . Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiadiazole compounds.

Experimental Workflow Diagram

// Nodes Start [label="Start: Synthesized\nThiadiazole Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreening [label="Primary In Vitro Screening\n(e.g., Cytotoxicity, Antimicrobial)", shape=box, style="rounded,filled"]; HitIdentification [label="Hit Identification\n(Active Compounds)", shape=diamond, style=filled, fillcolor="#FBBC05"]; DoseResponse [label="Dose-Response Studies\n(IC50 / MIC Determination)", shape=box, style="rounded,filled"]; MechanismOfAction [label="Mechanism of Action Studies\n(e.g., Enzyme Inhibition, Pathway Analysis)", shape=box, style="rounded,filled"]; LeadOptimization [label="Lead Optimization", shape=parallelogram, fillcolor="#34A853"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PrimaryScreening; PrimaryScreening -> HitIdentification; HitIdentification -> DoseResponse [label="Active"]; HitIdentification -> End [label="Inactive"]; DoseResponse -> MechanismOfAction; MechanismOfAction -> LeadOptimization; LeadOptimization -> End; } . Caption: General experimental workflow for the in vitro evaluation of thiadiazole compounds.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. benchchem.com [benchchem.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

A Comprehensive Review of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine and its related compounds have emerged as a promising class with significant potential in antimicrobial and anticancer applications. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, summarizing its biological activities with available quantitative data, and elucidating its mechanism of action.

Chemical Profile

Molecular Formula: C₁₁H₁₃N₃O₂S Molecular Weight: 251.31 g/mol Structure:

Synthesis

The synthesis of this compound and its derivatives can be achieved through several routes, with the cyclodehydration of a corresponding thiosemicarbazide being a common and effective method. A safer, one-pot synthesis using polyphosphate ester (PPE) has been developed as an alternative to hazardous reagents like phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: One-Pot Synthesis using Polyphosphate Ester (PPE)[1][2]

-

Preparation of Reactant Mixture: In a suitable reaction vessel, dissolve 3,4-dimethoxyphenylacetic acid and thiosemicarbazide in chloroform.

-

Addition of PPE: To the stirred solution, add polyphosphate ester (PPE) at a controlled temperature, typically below 85°C.

-

Reaction: The reaction mixture is refluxed for several hours (e.g., 10 hours) to ensure the completion of the three-step process: salt formation, dehydration to an intermediate, and subsequent cyclodehydration to form the 1,3,4-thiadiazole ring.

-

Work-up and Isolation: After cooling, distilled water is added to the reaction mixture. The residual PPE is neutralized with a sodium bicarbonate solution. The resulting precipitate, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.

Biological Activities

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The anticancer properties of this class of compounds are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[3] Studies have shown that derivatives exhibit cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Murine Leukemia (L1210) | 1.6 | [7] |

| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Human T-lymphocyte (CEM) | 0.79 | [7] |

| Imidazo[2,1-b][4][5][6]thiadiazole derivative | Human Cervix Carcinoma (HeLa) | 0.78 | [7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Human Colon Carcinoma (LoVo) | 2.44 | [8] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Human Breast Adenocarcinoma (MCF-7) | 23.29 | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Human Breast Adenocarcinoma (MCF-7) | 49.6 | [9][10] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Human Breast Adenocarcinoma (MDA-MB-231) | 53.4 | [9][10] |

Note: The IC₅₀ values presented are for derivatives of the core compound and highlight the potential of this chemical scaffold.